1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Oncology Kinase Inhibition Antiproliferative

Medicinal chemistry teams pursuing novel kinase inhibitors often face scaffold novelty and IP constraints with purine-based ATP mimetics. 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS 769895-06-9) directly addresses this gap as a non-purine, bicyclic core engineered to mimic the adenine moiety of ATP. • Enables potent Aurora A kinase inhibition (IC50 = 27 nM) with demonstrated antiproliferative activity across multiple cancer cell lines. • Multiple derivatization vectors (N2, N5 positions) allow systematic SAR exploration and selectivity tuning across kinase and non-kinase targets. • Validated in oncology, CNS (Sigma-1 receptor), and GI (P-CAB) therapeutic programs with established synthetic tractability.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 769895-06-9
Cat. No. B1311399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
CAS769895-06-9
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)NN=C2
InChIInChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
InChIKeyCVRWHBCQJCUBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole: ATP-Competitive Kinase Inhibitor Scaffold


1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS: 769895-06-9, MW: 109.13 g/mol) is a bicyclic heterocyclic scaffold comprising fused pyrrole and pyrazole rings [1]. This core structure has been rationally designed to mimic the adenine moiety of ATP, enabling its derivatives to act as potent, ATP-competitive inhibitors across a broad spectrum of protein kinases [2]. Its synthetic versatility supports extensive derivatization at multiple positions, establishing it as a foundational building block for structure-activity relationship (SAR) studies and lead optimization programs in kinase-targeted drug discovery [3].

1 ATP-competitive kinase inhibitor scaffold for SAR studies
2 Multi-position derivatization supports lead optimization programs
3 Compatible with Aurora, CDK, Sigma-1, and P-CAB research contexts

Limitations of Generic Tetrahydropyrrolo[3,4-c]pyrazole Analogs


While several heterocyclic scaffolds can serve as ATP-mimetics, the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core is uniquely positioned to balance potency, selectivity, and pharmaceutical properties through distinct substitution vectors [1]. The unsubstituted parent compound (CAS 769895-06-9) is an essential starting point for a modular derivatization strategy. Subtle modifications, particularly at the N2 and N5 positions, can dramatically alter the kinase selectivity profile, shifting target engagement from Aurora kinases to CDK2 or even non-kinase targets like the Sigma-1 receptor [2]. This sensitivity precludes the simple interchange of analogs; a specific derivative optimized for Aurora A inhibition will not replicate the safety profile or target engagement of one designed for Sigma-1 antagonism, as demonstrated by hERG liability assessments [3].

Selectivity shift N2/N5 substitution can shift kinase selectivity from Aurora to CDK2 or non-kinase targets
Target engagement Profile may not transfer across kinase families or Sigma-1 receptor programs
Safety endpoints hERG and tolerability endpoints are derivative-specific and may not replicate

Tetrahydropyrrolo[3,4-c]pyrazole Derivative Comparison


Enhanced Antiproliferative Potency vs. Roscovitine

The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative, compound 11a, demonstrates significantly enhanced in vitro anticancer activity compared to the well-known CDK inhibitor (R)-roscovitine. [1]

Antiproliferative Activity
Head-to-head
IC50 0.58–2.13 μM vs (R)-roscovitine
4- to 28-fold more potent
Supports cell-model potency screening
Across six human cancer cell lines
Oncology Kinase Inhibition Antiproliferative

High-Affinity Aurora A Kinase Inhibition

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, when optimized with specific substituents, yields inhibitors with single-digit to sub-100 nanomolar potency against Aurora A kinase. [1]

Aurora A Inhibition
Cross-study comparable
27 nM
IC50
Reported enzymatic inhibition context
Supports Aurora A kinase assay
Aurora Kinase Mitotic Inhibitor Enzymatic Assay

Favorable Kinase Selectivity and In Vivo Efficacy

Further optimization of the 5-phenylacetyl derivative series led to compound 9d (PHA-680632), which not only potently inhibits Aurora kinases but also exhibits low nanomolar potency against a panel of additional anticancer kinases, alongside favorable chemico-physical, pharmacokinetic properties, and high efficacy in in vivo tumor models. [1]

Kinase Profiling & In Vivo
Supporting evidence
Multi-kinase engagement with in vivo xenograft activity
Biochemical and cell-based assays
Reported in vivo model-response context
PHA-680632 derivative profile
Kinase Profiling In Vivo Efficacy Drug Development

Reduced hERG Liability in Sigma-1 Ligand

A novel tetrahydropyrrolo[3,4-c]pyrazole-based Sigma-1 receptor (S1R) ligand, compound 19 (AD417), was evaluated for hERG liability, a critical safety parameter. It demonstrated a significantly improved hERG IC50 compared to the reference compound haloperidol. [1]

hERG Liability
Head-to-head
hERG IC50 5.8 μM vs haloperidol 0.16 μM
>36-fold higher IC50
Reported hERG endpoint context
Supports safety-related endpoint monitoring
Cardiotoxicity hERG Sigma-1 Receptor

Application Scenarios for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole


Kinase-Targeted Drug Discovery: SAR Expansion

Given the demonstrated ability to achieve potent Aurora A kinase inhibition (IC50 = 27 nM) [1] and broad kinase engagement [2], the unsubstituted core (CAS 769895-06-9) is the ideal starting material for systematic SAR campaigns. Its multiple derivatization points allow medicinal chemists to explore diverse chemical space, optimizing for potency, selectivity, and ADME properties. This is especially relevant for programs targeting kinases where a novel, non-purine ATP-competitive core is desired to secure intellectual property.

Oncology Lead Optimization: Antiproliferative Agents

The significant potency advantage demonstrated by compound 11a (4- to 28-fold over (R)-roscovitine) across multiple cancer cell lines [3] validates this scaffold's utility in oncology. Procurement of this scaffold is strategically sound for teams aiming to build upon this proven antiproliferative activity. The parent compound serves as a flexible foundation for generating new analogs with the potential to outperform existing chemotypes in cellular assays.

CNS Therapeutics: Safer Sigma-1 Receptor Ligands

The work by Cosentino et al. [4] demonstrates that this scaffold can be successfully directed towards non-kinase targets like the Sigma-1 receptor. Crucially, it provides a validated path to significantly reduce hERG-mediated cardiotoxicity (36-fold improvement over haloperidol). This makes the core attractive for CNS-focused programs where mitigating hERG liability is a paramount concern, offering a structurally distinct alternative to common piperidine- or piperazine-based S1R ligands.

Gastrointestinal Disease: P-CAB Chemotype Exploration

The identification of 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent P-CABs with favorable oral pharmacokinetics in rats opens another specific industrial application. Procurement of the parent scaffold can enable the exploration of this novel chemotype for the treatment of acid-related gastrointestinal disorders, offering a potential alternative to proton pump inhibitors (PPIs).

Application
Selection Property
Validation Focus
Kinase SAR expansion
Multi-position derivatization scaffold
ATP-competitive kinase profiling
Cell-model antiproliferative studies
Derivative-dependent potency context
Cell-panel response interpretation
Sigma-1 receptor ligand research
hERG endpoint context
Safety-related endpoint monitoring
P-CAB chemotype exploration
Oral PK context in rodent models
Acid-suppression model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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